molecular formula C10H15NO4 B13502457 4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid

Cat. No.: B13502457
M. Wt: 213.23 g/mol
InChI Key: CLXZGLDYQSOEGC-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is a compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . It is a derivative of amino acids and is often used in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar protection and reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the amino group can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid is unique due to its specific structure, which includes a pent-2-ynoic acid backbone and a Boc-protected amino group. This structure provides distinct reactivity and makes it valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid

InChI

InChI=1S/C10H15NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,1-4H3,(H,11,14)(H,12,13)

InChI Key

CLXZGLDYQSOEGC-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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